molecular formula C9H10Cl2O2S B15324172 Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Cat. No.: B15324172
M. Wt: 253.14 g/mol
InChI Key: NOXLGCXNYVKWGK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a thiophene-containing ester characterized by a 2,5-dichloro-substituted thiophene ring and a propanoate ethyl ester group. Its molecular formula is C₉H₁₀Cl₂O₂S, with a molecular weight of 253.1 g/mol. The chlorine substituents on the thiophene ring impart electron-withdrawing effects, influencing its chemical reactivity and physical properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and halogenated aromatic structure .

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

InChI

InChI=1S/C9H10Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3

InChI Key

NOXLGCXNYVKWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dichlorothiophene with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound is compared below with two structurally related molecules: ethyl 3-(methylthio)propanoate (an aroma compound) and ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylene)amino]propanoate (a complex building block).

Table 1: Key Properties of Ethyl 3-(2,5-Dichlorothiophen-3-yl)propanoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate C₉H₁₀Cl₂O₂S 253.1 2,5-dichloro (thiophene) Pharmaceutical intermediate
Ethyl 3-(methylthio)propanoate C₆H₁₀O₂S 146.1 Methylthio (propanoate chain) Flavoring agent (pineapple aroma)
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylene)amino]propanoate C₂₂H₁₉Cl₂NO₂S 432.37 Dichlorothiophene, diphenylmethylene amino Organic synthesis building block

Physicochemical Properties

  • Electron Effects: The 2,5-dichlorothiophene group in the main compound reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to ethyl 3-(methylthio)propanoate, where the methylthio group donates electrons via sulfur lone pairs. The diphenylmethylene amino group in the third compound introduces steric hindrance and additional π-π interactions, altering solubility and crystallinity .
  • Molecular Weight and Solubility :

    • The dichloro derivative’s higher molecular weight (253.1 g/mol) compared to the methylthio analog (146.1 g/mol) reduces volatility, making it less suitable for aroma applications but ideal for solid-phase synthesis.
    • Chlorine atoms enhance lipophilicity, improving membrane permeability in drug candidates .

Research Findings and Implications

  • Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate’s efficacy in flavor chemistry contrasts with the dichloro compound’s role in bioactive molecule design, highlighting how substituents dictate application .
  • Stability : The dichloro compound’s stability under acidic/basic conditions makes it preferable in multi-step syntheses, whereas the methylthio analog is prone to oxidation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding propanoic acid derivative with ethanol. For example, analogous compounds like ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate are synthesized by reacting 3-oxo-3-(aryl)propanoic acid with ethanol under acid catalysis . Optimization involves adjusting molar ratios (e.g., 1:3 acid-to-ethanol), temperature (reflux at 80°C), and catalysts (H₂SO₄ or p-toluenesulfonic acid). Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the thiophene ring and ester group. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves bond angles and packing motifs. Preprocessing with WinGX ensures data refinement accuracy.

Q. How can researchers assess the purity of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of >98% is typical for biological assays. For trace impurities, gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Calibration against reference standards (e.g., USP guidelines ) ensures reproducibility.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or impurity profiles. Meta-analysis of literature data using tools like PubChem or ECHA databases identifies trends. Dose-response curves and comparative studies (e.g., vs. ethyl 2,2-difluoro-3-hydroxypropanoate ) clarify structure-activity relationships (SAR).

Q. How can reaction kinetics and mechanisms involving Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate be elucidated using spectroscopic methods?

  • Methodological Answer : Time-resolved NMR or UV-Vis spectroscopy tracks intermediate formation. For example, in sulfonamide synthesis , kinetic studies monitor sulfonyl chloride intermediates. Density functional theory (DFT) calculations predict transition states, while stopped-flow techniques quantify rate constants under varying pH and solvent conditions.

Q. What computational approaches predict the crystallographic behavior of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate in polymorph screening?

  • Methodological Answer : Molecular docking with programs like SHELX or Mercury (CCDC) models crystal packing. Lattice energy calculations (via force fields like COMPASS) prioritize stable polymorphs. Experimental validation via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirms predictions .

Q. How do steric and electronic effects of the 2,5-dichlorothiophene moiety influence the reactivity of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate in substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the thiophene ring for electrophilic substitution. Steric hindrance at the 3-position directs reactivity to the 4-position. Computational studies (e.g., Mulliken charge analysis) quantify electronic effects, while kinetic isotope effects (KIE) differentiate mechanistic pathways .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals. Outlier detection (Grubbs’ test) ensures data integrity. For in vitro assays, normalization to positive/negative controls (e.g., ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride ) minimizes plate-to-plate variability.

Q. How can researchers design experiments to distinguish between covalent and non-covalent interactions of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate with target proteins?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity (KD) for non-covalent interactions. Covalent binding is confirmed via mass spectrometry (e.g., intact protein MS) or dialysis assays. Competitive inhibition studies with thiol-reactive probes (e.g., iodoacetamide) validate cysteine-targeting mechanisms .

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